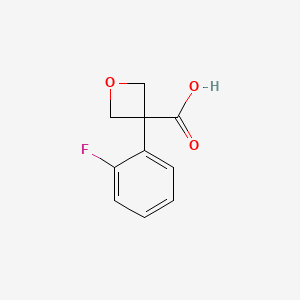

3-(2-Fluorophenyl)oxetane-3-carboxylic acid

Description

Properties

IUPAC Name |

3-(2-fluorophenyl)oxetane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c11-8-4-2-1-3-7(8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBDOMNYDAWBER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=CC=C2F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)oxetane-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 2-fluorophenyl-substituted epoxides under acidic or basic conditions . The reaction conditions often include the use of strong acids like sulfuric acid or bases like sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Fluorophenyl)oxetane-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)oxetane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions include various oxetane derivatives, reduced forms of the compound, and substituted fluorophenyl oxetanes .

Scientific Research Applications

Organic Synthesis

3-(2-Fluorophenyl)oxetane-3-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions:

- Oxidation : Can be oxidized to form derivatives using agents like potassium permanganate.

- Reduction : Reduction reactions yield different forms, facilitated by lithium aluminum hydride.

- Substitution Reactions : The fluorophenyl group can undergo nucleophilic substitution, allowing for further functionalization.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities:

- Antimicrobial Properties : Investigations suggest it may exhibit antimicrobial effects, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies indicate potential interactions with biological targets that could lead to anticancer applications.

- Therapeutic Agent Development : The fluorinated phenyl group enhances binding affinity to proteins, suggesting its utility in designing novel therapeutic agents.

Material Science

In industry, 3-(2-Fluorophenyl)oxetane-3-carboxylic acid is utilized in producing specialty chemicals and materials:

- Its unique properties impart enhanced stability and reactivity compared to non-fluorinated analogs.

- Applications include the development of polymers and other materials with tailored characteristics.

Case Studies and Research Findings

Recent studies have highlighted the instability of oxetane-carboxylic acids under certain conditions. For instance, they may isomerize into new heterocyclic lactones when stored improperly, impacting reaction yields significantly . This underscores the importance of understanding the chemical behavior of such compounds in practical applications.

Research indicates that the oxetane fragment can mimic carbonyl groups in bioactive compounds, improving water solubility and metabolic stability . Such findings have led to increased interest in oxetanes as bioactive compounds across various scientific disciplines.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(2-Fluorophenyl)oxetane-3-carboxylic acid, highlighting differences in substituent position, halogen type, and physicochemical properties:

Notes:

- Substituent Position : The ortho-fluorine in the target compound introduces steric hindrance, which may reduce rotational freedom and influence binding affinity in drug-receptor interactions compared to meta- or para-substituted analogs .

- Synthetic Routes: Many oxetane carboxylic acids are synthesized via Friedel-Crafts alkylation followed by oxidative cleavage, as demonstrated for arylacetic acid derivatives . Electrochemical carboxylation of α,β-unsaturated esters is another viable method .

- Applications : Fluorinated oxetanes are explored as profen drug analogues (e.g., ibuprofen derivatives) due to their metabolic stability and improved pharmacokinetics . Chlorinated variants may serve as intermediates in agrochemicals or materials science .

Key Research Findings

This property is critical in drug design for maintaining bioactive conformations .

Hazard Profile : Fluorinated oxetanes generally exhibit moderate toxicity (e.g., oral and dermal irritation), necessitating careful handling in laboratory settings .

Purity and Availability : Analogs such as 3-(3-Methylphenyl)oxetane-3-carboxylic acid are commercially available at ≥95% purity, suggesting reliable synthetic protocols for scaled production .

Biological Activity

3-(2-Fluorophenyl)oxetane-3-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(2-Fluorophenyl)oxetane-3-carboxylic acid is C₁₀H₉FO₃, with a molecular weight of approximately 196.18 g/mol. The compound consists of an oxetane ring—a four-membered cyclic ether—and a carboxylic acid functional group. The presence of the fluorine atom in the phenyl group enhances its stability and lipophilicity, which can significantly influence its interactions within biological systems.

Biological Activity

Research indicates that 3-(2-Fluorophenyl)oxetane-3-carboxylic acid exhibits notable biological activity, particularly in the context of drug development. Its potential applications include:

- Therapeutic Agent : The compound may interact with specific biological targets, potentially improving binding affinities due to the fluorinated phenyl group .

- Enzyme Modulation : Preliminary investigations suggest that it may influence enzyme activity and protein interactions, making it a candidate for further pharmacological studies.

Stability and Isomerization

One significant aspect of 3-(2-Fluorophenyl)oxetane-3-carboxylic acid is its stability compared to non-fluorinated analogues. Studies have shown that while many oxetane-carboxylic acids are prone to isomerization under storage conditions, the fluorinated variants tend to exhibit greater stability. For instance, compounds containing fluorine did not show decomposition over extended periods at room temperature . This stability may be attributed to the negative inductive effect of fluorine, which reduces the nucleophilicity of the carboxylate anion during intermediate reactions .

Synthesis

The synthesis of 3-(2-Fluorophenyl)oxetane-3-carboxylic acid typically involves several key steps that can be optimized for efficiency and scalability. Modern techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance yields and reduce environmental impact.

Comparative Analysis with Similar Compounds

To understand the unique features of 3-(2-Fluorophenyl)oxetane-3-carboxylic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Phenyloxetane-3-carboxylic acid | Lacks fluorine; contains only phenyl | Different chemical properties due to absence of fluorine |

| 3-(4-Fluorophenyl)oxetane-3-carboxylic acid | Fluorine at para position on phenyl | Affects reactivity and interactions compared to 2-fluoro variant |

| 3-(3-Chlorophenyl)oxetane-3-carboxylic acid | Contains chlorine instead of fluorine | Variations in chemical behavior due to chlorine's properties |

The unique positioning of the fluorine atom in 3-(2-Fluorophenyl)oxetane-3-carboxylic acid enhances its stability and reactivity compared to these similar compounds, making it particularly valuable in medicinal chemistry applications.

Case Studies and Research Findings

- Fluorine's Role in Medicinal Chemistry : A review highlighted how fluorinated compounds often exhibit improved metabolic stability and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. This suggests that incorporating fluorine into drug design can lead to more effective therapeutic agents .

- Structure-Activity Relationship (SAR) : Research on various derivatives of oxetane-carboxylic acids has shown that modifications can significantly affect their biological activity. For example, SAR studies have indicated that specific substitutions can enhance binding affinities and therapeutic effects in target proteins .

Q & A

Q. What are the common synthetic routes for 3-(2-fluorophenyl)oxetane-3-carboxylic acid, and how can purity be optimized?

The synthesis of oxetane derivatives often involves oxidation of 3-hydroxymethyl-oxetanes using oxygen in an alkaline medium with palladium or platinum catalysts, yielding high-purity products . For 3-(2-fluorophenyl)oxetane-3-carboxylic acid, analogous methods may apply, with purification via recrystallization or column chromatography. Purity can be verified using HPLC or NMR spectroscopy. Adjusting reaction parameters (e.g., catalyst loading, reaction time) minimizes side products like isomerized byproducts .

Q. What physicochemical properties are critical for handling this compound in experimental workflows?

Key properties include solubility (polar solvents like DMSO or methanol), melting point, and stability under ambient conditions. Oxetanes are prone to isomerization under heat or improper storage, necessitating storage at low temperatures (e.g., –20°C) in inert atmospheres . Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can characterize thermal behavior .

Advanced Research Questions

Q. How can researchers address stability challenges and isomerization during long-term storage?

Oxetane derivatives, including fluorophenyl-substituted analogs, are susceptible to isomerization into alternative heterocycles under heat or light exposure . Stability studies should monitor structural integrity via periodic NMR or HPLC analysis. Storage in amber vials under nitrogen at –20°C is recommended. Kinetic studies can model degradation pathways, while stabilizers (e.g., antioxidants) may mitigate decomposition .

Q. What crystallographic strategies resolve data discrepancies in structural elucidation?

For X-ray crystallography, the SHELX suite (e.g., SHELXL for refinement) is widely used to handle twinned data or disorder in the fluorophenyl or oxetane moieties . High-resolution data collection (e.g., synchrotron sources) improves electron density maps. Computational tools like DFT can validate geometric parameters when experimental data is ambiguous .

Q. What methodologies assess the compound’s potential bioactivity in enzyme inhibition studies?

Fluorinated oxetanes are explored for interactions with enzymes like kinases or proteases. Assays include:

- Surface plasmon resonance (SPR) to measure binding kinetics.

- Isothermal titration calorimetry (ITC) for thermodynamic profiling.

- Enzymatic inhibition assays (e.g., fluorogenic substrates for real-time activity monitoring). Dose-response curves and molecular docking (using software like AutoDock) can correlate structural features with activity .

Q. How can reaction mechanisms for carboxylate derivatization (e.g., amidation) be systematically studied?

Mechanistic studies require:

- Kinetic profiling under varying pH, temperature, and catalyst conditions.

- Isotopic labeling (e.g., O in carboxylic acid) to track reaction pathways.

- In situ FTIR or Raman spectroscopy to identify intermediates. Computational methods (DFT or MD simulations) model transition states and energy barriers .

Q. How should researchers reconcile contradictory data in biological activity studies?

Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity. Strategies include:

- Meta-analysis of published data to identify trends.

- Orthogonal assays (e.g., in vitro + in vivo models) for cross-validation.

- Structure-activity relationship (SAR) studies to isolate critical substituents (e.g., fluorine position on the phenyl ring) .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.